Bezafibrate-d6

Descripción general

Descripción

Bezafibrate-d6 is a deuterated form of Bezafibrate, a lipid-lowering agent used to manage hyperlipidemia. The compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification enhances the compound’s stability and allows for more precise analytical measurements in scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Bezafibrate-d6 involves the incorporation of deuterium into the molecular structure of Bezafibrate. The process typically starts with the preparation of deuterated reagents, followed by their reaction with the precursor molecules under controlled conditions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the deuterium content and overall quality of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Bezafibrate-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions involve the replacement of functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Lipid Metabolism Research

Bezafibrate-d6 is extensively used in studies investigating lipid metabolism due to its ability to activate PPARs. These receptors play a crucial role in regulating genes involved in lipid metabolism and energy homeostasis.

- Mechanism of Action : Bezafibrate acts as a dual agonist for PPARα and PPARγ, enhancing the expression of genes responsible for fatty acid oxidation and lipoprotein metabolism. It has been shown to increase the activity of lipoprotein lipase, thereby promoting the catabolism of triglyceride-rich lipoproteins .

- Case Study : In a study involving rat models, administration of bezafibrate resulted in significant reductions in plasma triglycerides and free fatty acids when subjected to a high-fructose diet. This indicates its potential utility in managing insulin resistance and hyperlipidemia .

Diabetes Research

This compound has been investigated for its effects on diabetes-related conditions, particularly type 2 diabetes.

- Effects on Insulin Sensitivity : Research has demonstrated that bezafibrate can improve insulin sensitivity by modulating lipid profiles. In diabetic mouse models, treatment with bezafibrate led to decreased levels of circulating free fatty acids and improved glucose tolerance .

- Clinical Implications : The compound's ability to influence lipid metabolism makes it a candidate for adjunct therapy in diabetic patients, particularly those with dyslipidemia .

Hepatology Studies

This compound is also employed in hepatology research, especially concerning non-alcoholic fatty liver disease (NAFLD).

- Impact on Liver Steatosis : In vitro studies using HepaRG hepatocyte models have shown that bezafibrate reduces triglyceride accumulation. At concentrations as low as 25 μM, it effectively diminishes lipid droplet size, suggesting its potential as a therapeutic agent for NAFLD .

- Mechanistic Insights : The compound's action on PPARs contributes to its efficacy in reducing hepatic fat accumulation, which is critical in the pathophysiology of NAFLD .

Cardiovascular Research

Given its lipid-modulating effects, this compound has implications in cardiovascular research.

- Cholesterol Management : Bezafibrate has been shown to lower LDL cholesterol levels while increasing HDL cholesterol. This dual effect is beneficial for cardiovascular health and is a primary reason for its clinical use in managing dyslipidemia .

- Clinical Trials : Various clinical trials have demonstrated the efficacy of bezafibrate in reducing cardiovascular risk factors associated with dyslipidemia, making it a valuable compound in cardiovascular pharmacotherapy .

Pharmacological Studies

This compound serves as an analytical standard in pharmacological studies assessing drug interactions and metabolic pathways.

- Use in HPLC : It is utilized as a standard reference compound in high-performance liquid chromatography (HPLC) assays to quantify bezafibrate levels in biological samples, facilitating pharmacokinetic studies .

- Research on Drug Metabolism : Studies focusing on the metabolism of bezafibrate have highlighted its role in elucidating the metabolic pathways involved in drug disposition and efficacy .

Mecanismo De Acción

Bezafibrate-d6 exerts its effects by acting as an agonist of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha. This activation leads to the modulation of lipid metabolism, resulting in decreased levels of low-density lipoproteins (LDL) and triglycerides, and increased levels of high-density lipoproteins (HDL). The molecular targets and pathways involved include the regulation of genes responsible for lipid metabolism and transport .

Comparación Con Compuestos Similares

Similar Compounds

Fenofibrate: Another fibrate used to manage hyperlipidemia, but with different pharmacokinetic properties.

Gemfibrozil: Similar lipid-lowering effects but differs in its chemical structure and mechanism of action.

Clofibrate: An older fibrate with a different safety profile and efficacy.

Uniqueness of Bezafibrate-d6

This compound is unique due to its deuterated nature, which enhances its stability and allows for more precise analytical measurements. This makes it particularly valuable in scientific research and industrial applications where accuracy and consistency are critical .

Actividad Biológica

Bezafibrate-d6 is a deuterated form of bezafibrate, a drug primarily used to treat dyslipidemia and hyperlipidemia. Its biological activities are significant in various metabolic processes, particularly in lipid metabolism and autophagy. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

Bezafibrate is a pan-peroxisome proliferator-activated receptor (PPAR) agonist that plays a crucial role in regulating lipid metabolism. The deuterated version, this compound, is utilized in research to trace metabolic pathways and assess drug efficacy in various biological settings.

- Lipid Metabolism : this compound enhances fatty acid oxidation while reducing lipogenesis. In studies involving G6pc−/− mice, administration of bezafibrate resulted in decreased liver triglyceride concentrations and improved mitochondrial biogenesis, indicating enhanced lipid metabolism .

- Autophagy Induction : Research has shown that this compound induces autophagy in hepatic tissues. This process is vital for cellular homeostasis and is linked to improved liver function by promoting the degradation of dysfunctional organelles and proteins .

- PPAR Activation : this compound activates PPAR-α, which is associated with the regulation of genes involved in fatty acid transport and oxidation. This activation leads to increased expression of proteins such as medium-chain acyl-CoA dehydrogenase (MCAD), which further supports fatty acid metabolism .

Case Studies

- Case Study 1 : A study on G6pc−/− mice demonstrated that treatment with bezafibrate led to significant reductions in liver triglyceride levels (p < 0.001) compared to controls. Histological improvements were observed through Oil Red O staining, indicating decreased lipid accumulation .

- Case Study 2 : In a clinical setting, bezafibrate was evaluated for its potential to correct very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency. The results indicated that bezafibrate could improve metabolic profiles in affected individuals by enhancing fatty acid oxidation pathways .

Table 1: Effects of this compound on Lipid Metabolism in G6pc−/− Mice

| Parameter | Control Group | This compound Group | p-value |

|---|---|---|---|

| Liver Triglycerides (mg/g) | 15 ± 2 | 5 ± 1 | <0.001 |

| Liver Glycogen (mg/g) | 25 ± 3 | 22 ± 2 | NS |

| PPAR-α Expression (fold change) | 1 | 4 | <0.05 |

| MCAD Expression (fold change) | 1 | 2 | <0.01 |

NS : Not Significant

Propiedades

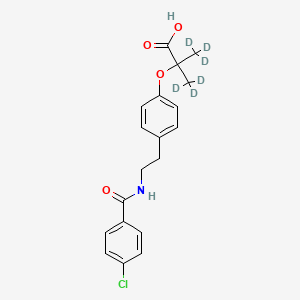

IUPAC Name |

2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBYAHWJQTYFKB-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.